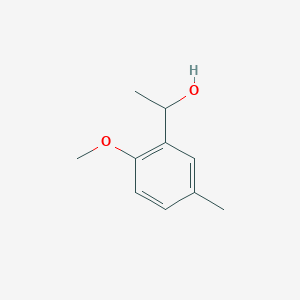

1-(2-Methoxy-5-methylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-5-methylphenyl)ethanol can be synthesized through several methods. One common route involves the reduction of 1-(2-Methoxy-5-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Oxidation: 1-(2-Methoxy-5-methylphenyl)ethanone.

Reduction: The corresponding alkane.

Substitution: Products depend on the nucleophile used.

Applications De Recherche Scientifique

1-(2-Methoxy-5-methylphenyl)ethanol is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Methoxyphenyl)ethanol

- 1-(2-Methylphenyl)ethanol

- 1-(2-Methoxy-4-methylphenyl)ethanol

Uniqueness

1-(2-Methoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Activité Biologique

1-(2-Methoxy-5-methylphenyl)ethanol, also known as (1S)-1-(2-methoxy-5-methylphenyl)ethanol, is an organic compound characterized by its chiral center, which significantly influences its biological activity. The compound's molecular formula is C11H16O2, and it has a molecular weight of approximately 180.25 g/mol. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a methoxy group and a methyl-substituted phenyl group. The presence of the hydroxyl (-OH) group classifies it as an alcohol, enhancing its reactivity and solubility in polar solvents. The chiral nature of the compound allows for distinct interactions with biological targets, which can lead to varied pharmacological effects.

Pharmacological Effects

Research indicates that this compound may interact with several biological pathways, making it a candidate for drug discovery. Notable findings include:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, suggesting that this compound may also possess this capability.

- Binding Affinity : Interaction studies utilizing molecular docking techniques have shown that this compound can bind to various biological targets, potentially influencing pathways related to inflammation and oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways in cells.

- Modulation of Receptor Activity : Its structural features allow it to interact with neurotransmitter receptors, which could explain potential effects on mood and cognition.

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

- Antioxidant Studies : A study investigating the antioxidant properties of methoxy-substituted phenolic compounds found that they effectively scavenge free radicals, reducing oxidative stress in cellular models .

- Neuropharmacological Research : Another study focused on related compounds demonstrated their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders .

- Toxicological Assessments : Research into the toxicological profiles of similar compounds highlighted the importance of understanding their metabolism and potential environmental impacts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-Methoxyphenol | Methoxy group on a phenolic ring | Strong antioxidant properties |

| 4-Methylphenol | Methyl group on a phenolic ring | Antiseptic and disinfectant properties |

| 2-Methyl-4-isopropylphenol | Isopropyl substitution on a methylated phenol | Potent antibacterial activity |

This table illustrates how this compound stands out due to its specific chiral configuration and diverse biological activities compared to these similar compounds.

Propriétés

IUPAC Name |

1-(2-methoxy-5-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWYDMGMVMECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.